molecular formula C21H30N4O4S B2668580 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946233-20-1

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2668580
CAS No.: 946233-20-1
M. Wt: 434.56
InChI Key: XZLKMHSAUXNQLE-UHFFFAOYSA-N
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Description

4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of the pyrimidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the piperazine ring: The final step may involve the nucleophilic substitution of the sulfonyl intermediate with piperazine under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonyl piperazine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
  • 4-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Uniqueness

The unique structural features of 4-(4-((4-Methoxy-2,3-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, such as the specific substitution pattern on the phenyl and pyrimidine rings, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-6-13-29-21-14-20(22-17(4)23-21)24-9-11-25(12-10-24)30(26,27)19-8-7-18(28-5)15(2)16(19)3/h7-8,14H,6,9-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLKMHSAUXNQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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